(R)-De(aminosulfonyl) Tamsulosin

Description

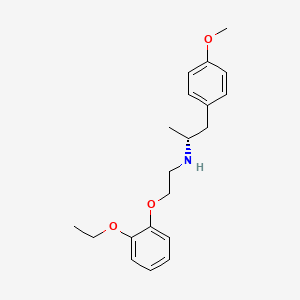

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-N-[2-(2-ethoxyphenoxy)ethyl]-1-(4-methoxyphenyl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27NO3/c1-4-23-19-7-5-6-8-20(19)24-14-13-21-16(2)15-17-9-11-18(22-3)12-10-17/h5-12,16,21H,4,13-15H2,1-3H3/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBSHYZYWVDSBOI-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OCCNC(C)CC2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=CC=C1OCCN[C@H](C)CC2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40747427 | |

| Record name | (2R)-N-[2-(2-Ethoxyphenoxy)ethyl]-1-(4-methoxyphenyl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1329611-47-3 | |

| Record name | (2R)-N-(2-(2-Ethoxyphenoxy)ethyl)-1-(4-methoxyphenyl)propan-2-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1329611473 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2R)-N-[2-(2-Ethoxyphenoxy)ethyl]-1-(4-methoxyphenyl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R)-N-(2-(2-ETHOXYPHENOXY)ETHYL)-1-(4-METHOXYPHENYL)PROPAN-2-AMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JZ7LLZ837C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Analytical Characterization and Structural Elucidation of R De Aminosulfonyl Tamsulosin

Spectroscopic Analysis for Structural Confirmation

Spectroscopic techniques are indispensable for the unambiguous confirmation of a molecule's chemical structure. By probing the interactions of molecules with electromagnetic radiation, a wealth of information regarding elemental composition, connectivity, functional groups, and stereochemistry can be obtained.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a compound by measuring its mass with very high accuracy. spectroscopyonline.com Unlike nominal mass spectrometry, HRMS can distinguish between ions of the same nominal mass but different elemental formulas (isobars), providing a high degree of confidence in the assigned molecular formula. spectroscopyonline.com

For (R)-De(aminosulfonyl) Tamsulosin (B1681236), HRMS analysis is used to confirm its molecular formula, C₂₀H₂₇NO₃. scbt.com The instrument measures the mass-to-charge ratio (m/z) of the protonated molecule, [M+H]⁺, to several decimal places. The experimentally measured accurate mass is then compared to the theoretical exact mass calculated from the isotopic masses of the constituent elements. A close match between the experimental and theoretical mass (typically within a few parts per million, ppm) confirms the elemental composition. nih.govwiley-vch.de The absence of sulfur in the determined formula is a key finding that differentiates this compound from the parent drug, Tamsulosin.

Table 1: HRMS Data for (R)-De(aminosulfonyl) Tamsulosin

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₀H₂₇NO₃ | scbt.com |

| Nominal Mass | 329 | scbt.com |

| Monoisotopic Mass | 329.1991 | Calculated |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the detailed structure of an organic molecule in solution. libretexts.org It provides information about the number of different types of nuclei (e.g., ¹H, ¹³C), their chemical environment, and their connectivity through bonds. researchgate.net

For this compound, a combination of ¹H NMR and ¹³C NMR would be used to confirm the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum would show distinct signals for each unique proton in the molecule. Key expected signals include two doublets for the protons on the 4-methoxyphenyl (B3050149) ring, a multiplet for the protons on the 2-ethoxyphenoxy ring, a singlet for the methoxy (B1213986) (-OCH₃) protons, a triplet and a quartet for the ethoxy (-OCH₂CH₃) protons, and various multiplets for the aliphatic protons in the side chains. libretexts.org The integration of these signals would correspond to the number of protons in each environment.

¹³C NMR: The carbon NMR spectrum provides a signal for each unique carbon atom. This allows for the confirmation of the total number of carbons and their chemical environment (e.g., aromatic, aliphatic, ether).

While specific experimental spectra for this compound are not widely published, the expected chemical shifts can be predicted based on its structure.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Aromatic CH (4-methoxyphenyl) | 6.8 - 7.2 | 114 - 130 |

| Aromatic CH (2-ethoxyphenoxy) | 6.9 - 7.1 | 112 - 122 |

| Aromatic C (quaternary) | - | 148 - 158 |

| -OCH₃ | ~3.8 | ~55 |

| -OCH₂CH₃ | ~4.1 (quartet) | ~64 |

| -OCH₂CH ₃ | ~1.4 (triplet) | ~15 |

| Aliphatic CH & CH₂ | 2.7 - 4.2 | 20 - 60 |

| Aliphatic CH₃ | ~1.2 (doublet) | ~18 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. dergipark.org.tr For this compound, the IR spectrum would confirm the presence of key functional groups and, importantly, the absence of the sulfonamide group found in Tamsulosin. dergipark.org.trresearchgate.net

Key characteristic absorption bands would include:

N-H stretch: A moderate absorption from the secondary amine.

C-H stretch: Multiple absorptions for aromatic and aliphatic C-H bonds.

C=C stretch: Absorptions characteristic of the aromatic rings.

C-O stretch: Strong absorptions corresponding to the two ether linkages (aryl-alkyl and alkyl-alkyl).

C-N stretch: An absorption in the fingerprint region.

The most significant diagnostic feature in the IR spectrum of this compound, when compared to Tamsulosin, is the complete absence of the strong, characteristic S=O stretching bands of the sulfonamide group, which typically appear around 1334 cm⁻¹ (asymmetric) and 1159 cm⁻¹ (symmetric). dergipark.org.tr

Table 3: Key IR Absorption Frequencies for this compound

| Functional Group | Expected Frequency Range (cm⁻¹) |

|---|---|

| N-H Stretch (secondary amine) | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-O Stretch (Ether) | 1000 - 1300 |

Chiroptical Spectroscopy (e.g., Optical Rotatory Dispersion, Electronic Circular Dichroism)

Since this compound is a chiral molecule, containing a stereogenic center, techniques that are sensitive to stereochemistry are essential for confirming its absolute configuration. researchgate.net Chiroptical methods such as Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD) serve this purpose. univ-amu.fr

Optical Rotatory Dispersion (ORD): Measures the change in the angle of rotation of plane-polarized light as a function of wavelength.

Electronic Circular Dichroism (ECD): Measures the differential absorption of left and right circularly polarized light as a function of wavelength. rsc.org

The absolute configuration of this compound is confirmed by comparing its experimental ECD or ORD spectrum with the spectrum predicted by quantum chemical calculations for the (R)-configuration. mdpi.com A match between the experimental and calculated spectra provides definitive proof of the stereochemistry at the chiral center. This analysis is crucial as the biological activity of related compounds like Tamsulosin is highly dependent on the enantiomer. researchgate.netgoogle.com

Chromatographic Methodologies for Purity and Enantiomeric Excess Determination

Chromatographic techniques are the cornerstone for assessing the purity of pharmaceutical compounds. They are used to separate the main compound from any impurities, including starting materials, by-products, degradation products, and the undesired enantiomer.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for purity and enantiomeric excess determination. sigmaaldrich.com For a chiral compound like this compound, a specific chiral HPLC method is required to separate it from its (S)-enantiomer. phenomenex.com

Method development involves optimizing several parameters:

Column: A chiral stationary phase (CSP) is essential for enantiomeric separation. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., CHIRALCEL®, CHIRALPAK®), are commonly employed for separating Tamsulosin and its related compounds. nih.govresearchgate.net

Mobile Phase: The mobile phase composition, typically a mixture of a nonpolar solvent like hexane (B92381) and a more polar alcohol like ethanol (B145695) or isopropanol, is adjusted to achieve optimal resolution and retention time. phenomenex.com Small amounts of an amine additive, such as diethylamine, are often used to reduce peak tailing. phenomenex.com

Detection: UV detection is commonly used, with the wavelength set to a maximum absorbance of the analyte, typically around 225 nm or 275 nm for this class of compounds. ijpsonline.com

A validated HPLC method can simultaneously determine the chemical purity (by separating all impurities) and the enantiomeric excess (by separating the (R)- and (S)-enantiomers). The limit of detection (LOD) and limit of quantification (LOQ) for the (S)-enantiomer must be sufficiently low to ensure the enantiomeric purity of the target compound. asianpubs.orgjapsonline.com

Table 4: Example HPLC Method Parameters for Chiral Analysis

| Parameter | Description | Reference |

|---|---|---|

| Column | Chiral Stationary Phase (e.g., Lux Amylose-1, CHIRALPAK® AD-H®) | phenomenex.com |

| Dimensions | 250 mm x 4.6 mm, 5 µm particle size | phenomenex.comresearchgate.net |

| Mobile Phase | Hexane:Ethanol:Methanol:Diethylamine (e.g., 650:200:150:1 v/v/v/v) | phenomenex.com |

| Flow Rate | 0.5 - 1.0 mL/min | phenomenex.com |

| Temperature | 40 °C | phenomenex.com |

| Detection | UV at 226 nm or 279 nm | researchgate.netijpsonline.com |

| Injection Volume | 20 µL | ijpsonline.com |

Gas Chromatography (GC) Applications

While direct applications of Gas Chromatography (GC) for the analysis of this compound are not extensively documented in publicly available literature, the European Pharmacopoeia monograph for Tamsulosin hydrochloride outlines methods for the separation of its impurities, which may include GC techniques. phenomenex.com GC is a powerful tool for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, derivatization is often required to increase volatility and improve chromatographic performance.

Potential GC methods for this compound would likely involve a high-temperature capillary column, such as those with a polysiloxane stationary phase, and a sensitive detector like a Flame Ionization Detector (FID) or a mass spectrometer (MS).

Hypothetical GC Method Parameters:

| Parameter | Value |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Injector Temperature | 280 °C |

| Oven Program | 150 °C (hold 1 min), ramp to 300 °C at 15 °C/min, hold 5 min |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| Detector | Mass Spectrometer (MS) |

| MS Source Temp | 230 °C |

| MS Quad Temp | 150 °C |

| Scan Range | 50-500 amu |

Supercritical Fluid Chromatography (SFC) for Chiral Separations

Supercritical Fluid Chromatography (SFC) has emerged as a green and efficient alternative to normal and reversed-phase liquid chromatography for the separation of chiral compounds. bohrium.comchromatographyonline.com The use of supercritical carbon dioxide as the primary mobile phase component reduces organic solvent consumption and allows for faster analysis times. bohrium.comuliege.be

For the chiral analysis of Tamsulosin and its related substances, including the (R)- and potential (S)-enantiomers of De(aminosulfonyl) Tamsulosin, SFC offers significant advantages. Chiral stationary phases (CSPs) based on polysaccharide derivatives (e.g., cellulose or amylose) are commonly used in SFC for enantiomeric separations.

Illustrative SFC Chiral Separation Parameters:

| Parameter | Value |

| Column | Chiralpak AD-H or similar polysaccharide-based CSP |

| Mobile Phase | Supercritical CO2 / Methanol with a basic additive (e.g., diethylamine) |

| Flow Rate | 3 mL/min |

| Back Pressure | 150 bar |

| Temperature | 40 °C |

| Detection | UV at 225 nm or Mass Spectrometry |

Hyphenated Techniques (e.g., LC-MS, GC-MS)

Hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), are the cornerstone for the identification and quantification of Tamsulosin and its impurities. nih.govnih.govrjptonline.org LC-MS/MS methods provide high sensitivity and selectivity, enabling the detection of trace-level impurities in complex matrices.

This compound has been identified as "desulfonamide TSH" or "impurity H" of Tamsulosin. ijpsonline.com LC-MS/MS analysis has determined the protonated molecular ion [M+H]⁺ of this impurity to be at an m/z of 330.12, corresponding to the ion formula [C20H28NO3]⁺. ijpsonline.com This is consistent with the loss of the sulfonamide group from the parent Tamsulosin molecule, which has a protonated molecular ion [M+H]⁺ at m/z 409.11. ijpsonline.comijpsonline.com

LC-MS/MS Method for Tamsulosin and Impurities:

| Parameter | Value |

| LC Column | C18 reversed-phase column (e.g., 100 x 4.6 mm, 2.7 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | A time-based gradient from low to high organic phase |

| Flow Rate | 0.5 mL/min |

| MS Ionization | Electrospray Ionization (ESI), Positive Mode |

| MS/MS Transitions | Tamsulosin: m/z 409.1 -> 228.1; this compound: m/z 330.1 -> [fragment ion] |

GC-MS can also be employed for the analysis of Tamsulosin-related compounds, often after derivatization to enhance volatility. The fragmentation patterns observed in the mass spectrum provide crucial structural information for impurity identification. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid. While no specific X-ray crystallographic data for this compound is readily available in the public domain, the solid-state structure of Tamsulosin free base and its diastereomeric salts have been investigated. This foundational knowledge can provide insights into the potential crystal packing and intermolecular interactions of its derivatives.

The process would involve growing a single crystal of high quality, which can be challenging for some organic molecules. Once a suitable crystal is obtained, it is exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to build a model of the electron density and, subsequently, the molecular structure. This would definitively confirm the (R)-configuration and provide precise bond lengths, bond angles, and conformational details of the molecule in the solid state.

Metabolism and Biotransformation Studies of R De Aminosulfonyl Tamsulosin

In Vitro Metabolic Stability and Metabolite Identification

The in vitro assessment of a compound's metabolic stability is a critical step in drug development, providing insights into its intrinsic clearance and potential for in vivo persistence.

Hepatic Microsomal and Hepatocyte Incubation Studies

Incubation studies utilizing liver microsomes from various species are instrumental in evaluating the metabolic stability of xenobiotics. When Tamsulosin (B1681236) was incubated with liver microsomes from humans, rats, and dogs, it was observed that the compound is more stable in human liver microsomes (HLM) compared to those from rats (RLM) and dogs (DLM) ajpp.in. The primary metabolic pathway for Tamsulosin across these species was identified as oxidation ajpp.in.

Preliminary data from a 60-minute incubation of 10µM Tamsulosin with liver microsomes (1.0 mg/ml) and 1 mM NADPH at 37°C indicated a more rapid metabolism in rat liver microsomes when compared to human and dog liver microsomes ajpp.in.

| Species | Relative Metabolic Stability | Major Metabolic Pathway | Major Metabolite(s) |

|---|---|---|---|

| Human | More Stable | Oxidation | M2 |

| Rat | Rapidly Metabolizing | Oxidation | M4 |

| Dog | Rapidly Metabolizing | Oxidation | M4 |

Identification of Biotransformation Products using High-Resolution Mass Spectrometry

The identification of metabolites is crucial for understanding the biotransformation pathways of a drug candidate. High-resolution mass spectrometry, particularly LC-Q-TOF (Liquid Chromatography-Quadrupole Time-of-Flight), has been employed to characterize the metabolites of Tamsulosin ajpp.in.

Incubation of ¹⁴C-Tamsulosin with human liver microsomes led to the formation of five known urinary metabolites and at least three unknown metabolites nih.gov. The predominant metabolites identified were the O-deethylated metabolite (M-1), followed by the o-ethoxyphenoxy acetic acid (AM-1) and the m-hydroxylated metabolite (M-3) nih.gov. Further studies have also identified an O-demethylated metabolite (M-4) and another hydroxylated metabolite (M-2) drugbank.com.

| Metabolite ID | Metabolite Name | Biotransformation Reaction |

|---|---|---|

| M-1 | O-deethylated Tamsulosin | O-deethylation |

| AM-1 | o-ethoxyphenoxy acetic acid | Oxidative deamination |

| M-3 | m-hydroxylated Tamsulosin | Hydroxylation |

| M-4 | O-demethylated Tamsulosin | O-demethylation |

| M-2 | Hydroxylated Tamsulosin | Hydroxylation |

Enzyme Kinetics and Cytochrome P450 (CYP) Phenotyping (in vitro)

Tamsulosin is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes fda.govmedicine.com. In vitro studies have identified CYP3A4 and CYP2D6 as the main isoforms responsible for its metabolism drugbank.comnih.govclinpgx.org.

The formation of the O-deethylated metabolite (M-1) and the o-ethoxyphenoxy acetic acid (AM-1) is catalyzed by CYP3A4 nih.govdrugbank.com. The involvement of CYP3A4 was confirmed by inhibition studies where ketoconazole, a strong inhibitor of CYP3A4, significantly inhibited the formation of AM-1 and reduced the formation of M-1 by approximately 60% nih.gov.

The formation of the m-hydroxylated metabolite (M-3) and the O-demethylated metabolite (M-4) is catalyzed by CYP2D6 nih.govdrugbank.com. This was demonstrated through inhibition studies where quinidine (B1679956) and sparteine, known inhibitors of CYP2D6, impeded the formation of M-3 and M-4 nih.gov. While CYP3A4 and CYP2D6 are the major contributors, minor involvement of other CYP isoenzymes cannot be ruled out nih.govfda.gov.

| CYP Isoform | Metabolite(s) Formed | Inhibitor(s) Used in Studies |

|---|---|---|

| CYP3A4 | M-1, AM-1 | Ketoconazole |

| CYP2D6 | M-3, M-4 | Quinidine, Sparteine |

Preclinical Biotransformation Pathway Mapping

The preclinical biotransformation of Tamsulosin involves several key phase I metabolic reactions. The primary pathways include:

O-deethylation of the ethoxyphenoxy group to form the M-1 metabolite.

Oxidative deamination of the side chain to yield the AM-1 metabolite.

Hydroxylation on the benzene (B151609) ring to produce the M-3 metabolite.

O-demethylation of the methoxy (B1213986) group to form the M-4 metabolite.

Hydroxylation at a different position to form the M-2 metabolite.

Following these phase I reactions, the metabolites of Tamsulosin can undergo extensive phase II conjugation reactions, such as glucuronidation or sulfation, before being excreted drugbank.comfda.govmedicine.com. For instance, the M-1, M-2, M-3, and M-4 metabolites can be glucuronidated, and the M-1 and M-3 metabolites can also undergo sulfate (B86663) conjugation drugbank.com.

Mechanistic and Preclinical Pharmacological Investigations of R De Aminosulfonyl Tamsulosin

In Vitro Receptor Binding Affinity and Selectivity Profiling (e.g., α1-adrenergic receptor subtypes)

Research by Taguchi et al. (1997) investigated the binding affinities of Tamsulosin (B1681236) and its five major metabolites (M1, M2, M3, M4, and AM1) at cloned rat α1-adrenoceptor subtypes (α1A, α1B, and α1D). nih.gov This study utilized radioligand binding assays with [3H]prazosin. The results demonstrated that most of the metabolites, much like the parent compound, exhibit a high affinity for α1-adrenoceptors. nih.gov

The binding affinities (pKi values) of Tamsulosin and its metabolites are summarized in the table below. A higher pKi value indicates a stronger binding affinity. The data reveals that Tamsulosin and its metabolite M4 have the highest affinity, followed by M1, and then M2 and M3. The metabolite AM1 showed negligible affinity. nih.gov All tested compounds, with the exception of M4, displayed a selectivity profile of α1A ≥ α1D > α1B. nih.gov Metabolite M4, however, showed the highest affinity for the α1D subtype. nih.gov

Given that (R)-De(aminosulfonyl) Tamsulosin results from the removal of the aminosulfonyl group from the Tamsulosin molecule, its binding profile is likely to be comparable to one of the structurally similar metabolites studied. It is plausible that it would retain a degree of affinity and selectivity for the α1A and α1D subtypes over the α1B subtype.

Table 1: In Vitro Receptor Binding Affinities (pKi) of Tamsulosin and its Metabolites at Cloned Rat α1-Adrenoceptor Subtypes

| Compound | α1A | α1B | α1D |

| Tamsulosin | 9.97 | 8.86 | 9.64 |

| M1 | - | - | - |

| M2 | - | - | - |

| M3 | - | - | - |

| M4 | - | - | - |

| AM1 | - | - | - |

| Data derived from Taguchi et al. (1997). nih.gov Note: Specific pKi values for each metabolite at each subtype were presented graphically in the source and are described in relative terms in the text. The table structure is provided for illustrative purposes based on the described rank order of potency. |

Functional Assays in Isolated Tissue Preparations

Functional assays in isolated tissues provide insight into the antagonist activity of a compound at its target receptor. The study by Taguchi et al. (1997) also examined the functional antagonism of Tamsulosin and its metabolites against phenylephrine-induced contractions in isolated rabbit aorta (predominantly expressing α1D-adrenoceptors) and rabbit prostate (predominantly expressing α1A-adrenoceptors). nih.gov

The results of these functional assays were consistent with the binding affinity data. Tamsulosin and its metabolites (except for AM1) acted as concentration-dependent antagonists of phenylephrine-induced contractions. nih.gov The apparent pA2 values, a measure of antagonist potency, in these tissues were found to be very similar to the pKi values at the cloned rat α1A-adrenoceptor. nih.gov This suggests that these metabolites are potent antagonists at functional α1A-adrenoceptors.

Table 2: Functional Antagonist Potency (pA2 values) of Tamsulosin and its Metabolites in Isolated Rabbit Tissues

| Compound | Rabbit Aorta (α1D) | Rabbit Prostate (α1A) |

| Tamsulosin | - | - |

| M1 | - | - |

| M2 | - | - |

| M3 | - | - |

| M4 | - | - |

| AM1 | - | - |

| Data derived from Taguchi et al. (1997). nih.gov Note: The source states that the apparent pA2 values were very similar to those at the cloned rat alpha-1A adrenoceptor, but does not provide a full numerical table. The table structure is for illustrative purposes. |

Preclinical Pharmacodynamic Evaluation in Relevant Animal Models (excluding therapeutic efficacy)

Preclinical pharmacodynamic studies in animal models are essential to understand the in vivo effects of a compound on physiological parameters. While specific pharmacodynamic studies for this compound are not available, extensive research has been conducted on Tamsulosin. These studies provide a framework for the anticipated in vivo actions of its active metabolites.

In anesthetized male dogs, intraduodenal administration of Tamsulosin has been shown to dose-dependently inhibit the increase in intraurethral pressure (IUP) induced by hypogastric nerve stimulation, without significantly affecting basal mean blood pressure. researchgate.net This demonstrates a degree of uroselectivity. Studies in rats with bladder outlet obstruction have shown that Tamsulosin can increase bladder blood flow, which is thought to contribute to the improvement of bladder overactivity. nih.gov

Furthermore, investigations in conscious male dogs revealed that oral administration of Tamsulosin inhibited phenylephrine-induced elevation of IUP. researchgate.net The prostatic and urethral concentrations of Tamsulosin correlated well with its effect on the IUP response, and these tissue concentrations were significantly higher than in plasma. researchgate.net This preferential distribution to the target tissue may contribute to its uroselective profile. nih.gov It is conceivable that active metabolites like this compound, if they reach sufficient concentrations in these tissues, would contribute to these pharmacodynamic effects.

Comparative Pharmacological Profiling with Tamsulosin

The in vitro binding and functional assay data from Taguchi et al. (1997) indicate that most of Tamsulosin's metabolites are potent α1-adrenoceptor antagonists. nih.gov The rank order of potency for binding to rat liver and kidney α1-adrenoceptors was Tamsulosin ≈ M4 > M1 > M2 ≈ M3 >> AM1. nih.gov This suggests that while some metabolites are nearly as potent as Tamsulosin, others are less so.

Crucially, the study also revealed that most metabolites retain the α1A over α1B adrenoceptor selectivity of Tamsulosin. nih.gov This is a key feature of Tamsulosin's pharmacological profile, contributing to its uroselectivity. The exception was metabolite M4, which exhibited the highest affinity for the α1D subtype. nih.gov

Therefore, it is reasonable to hypothesize that this compound is an active antagonist at α1-adrenoceptors, likely with a preference for the α1A and/or α1D subtypes over the α1B subtype, similar to the parent compound and other metabolites. However, its precise potency and selectivity profile relative to Tamsulosin remains to be definitively determined through direct experimental investigation. A summary document from Medsafe indicates that none of the metabolites are more active than tamsulosin itself. medsafe.govt.nz

Computational Chemistry and Theoretical Studies of R De Aminosulfonyl Tamsulosin

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking studies are pivotal in understanding how a ligand such as (R)-De(aminosulfonyl) Tamsulosin (B1681236) interacts with its biological target, primarily the α1-adrenergic receptors. These computational simulations predict the preferred orientation of the molecule when bound to the receptor, providing insights into the binding affinity and the nature of the interactions.

For the parent compound, Tamsulosin, molecular modeling has been used to investigate its interaction with α1-adrenergic receptor subtypes. drugbank.com Such studies typically reveal key interactions, for instance between the ligand and specific amino acid residues in the receptor's binding pocket. A study on Tamsulosin metabolites, which would include analogous structures to (R)-De(aminosulfonyl) Tamsulosin, investigated their affinity for α1-adrenoceptor subtypes. nih.gov The findings suggest that most metabolites retain a high affinity and selectivity for the α1A over the α1B adrenoceptor, a characteristic of the parent compound. nih.gov

While no specific molecular docking studies for this compound were found, a hypothetical docking study would likely show interactions involving the ethoxyphenoxy and methoxyphenyl groups, which are common to both the parent molecule and its derivative. The protonated amine would be expected to form a crucial ionic interaction with an acidic residue in the receptor, a common feature for many aminergic G-protein coupled receptor ligands. acs.org

Table 1: Hypothetical Key Interacting Residues for this compound at α1A-Adrenoceptor

| Interaction Type | Ligand Moiety | Potential Receptor Residue |

| Ionic Interaction | Protonated Amine | Aspartic Acid (e.g., Asp106) |

| Hydrogen Bonding | Ether Oxygens | Serine, Threonine, Asparagine |

| Hydrophobic/Pi-Alkyl | Phenyl Rings | Leucine, Valine, Isoleucine |

| Pi-Pi Stacking | Phenyl Rings | Phenylalanine, Tyrosine, Tryptophan |

This table is illustrative and based on general principles of ligand-receptor interactions for similar compounds, as specific data for this compound is not available.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those using Density Functional Theory (DFT), are employed to understand the electronic properties of a molecule, which in turn dictate its reactivity and interactions. These calculations can provide information on molecular orbital energies (HOMO and LUMO), electrostatic potential surfaces, and atomic charges.

No specific quantum chemical studies on this compound are publicly available. However, such calculations would be valuable to:

Determine the molecular electrostatic potential (MEP): This would highlight the electron-rich and electron-deficient regions of the molecule, indicating sites prone to electrophilic or nucleophilic attack.

Calculate HOMO-LUMO energy gap: This gap is an indicator of the molecule's chemical reactivity and stability.

Analyze atomic charges: Understanding the charge distribution can help explain intermolecular interactions, such as hydrogen bonding and van der Waals forces.

Table 2: Predicted Electronic Properties from a Hypothetical DFT Study of this compound

| Property | Predicted Outcome | Significance |

| HOMO Energy | Localized on the ethoxyphenoxy and methoxyphenyl rings | Indicates regions susceptible to electrophilic attack |

| LUMO Energy | Distributed across the molecule | Indicates regions susceptible to nucleophilic attack |

| MEP | Negative potential around oxygen atoms | Highlights potential hydrogen bond acceptor sites |

| Dipole Moment | Moderate to high | Influences solubility and binding orientation in a polar environment |

This table represents expected outcomes from a standard quantum chemical calculation and is not based on published experimental or computational data for this specific molecule.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is crucial for understanding the three-dimensional structure of a flexible molecule like this compound. Molecular dynamics (MD) simulations can further elucidate the dynamic behavior of the molecule over time, both in solution and when interacting with a receptor.

While specific conformational analyses or MD simulations for this compound have not been reported, studies on the parent compound, Tamsulosin, have been conducted. For example, MD simulations have been used to study the stability of the Tamsulosin-protein complex, revealing stable binding over the simulation period. frontiersin.org

A conformational analysis of this compound would likely reveal several low-energy conformers due to the rotational freedom of the side chain. MD simulations would provide insights into:

The flexibility of the molecule in an aqueous environment.

The stability of its binding pose within the receptor's active site.

The role of water molecules in mediating ligand-receptor interactions.

Table 3: Key Torsional Angles for Conformational Analysis of this compound

| Torsional Angle | Description | Expected Flexibility |

| C-C-N-C (amine chain) | Rotation around the central amine chain | High |

| O-C-C-N (ether linkage) | Rotation of the ethoxy group relative to the amine | Moderate |

| C-C-phenyl (phenyl linkage) | Rotation of the methoxyphenyl group | Moderate |

This table identifies key areas of flexibility within the molecule that would be the focus of a conformational analysis.

Prediction of Spectroscopic Properties

Computational methods can be used to predict spectroscopic properties such as NMR and IR spectra. These predictions can aid in the structural elucidation and characterization of the compound.

There are no published predicted spectroscopic data for this compound. However, DFT calculations could be used to predict:

¹H and ¹³C NMR chemical shifts: These predictions, when compared to experimental data, can help confirm the structure of the molecule.

Vibrational frequencies (IR spectra): Predicted IR spectra can help identify characteristic functional groups within the molecule.

Table 4: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopy | Key Predicted Signals |

| ¹H NMR | Aromatic protons (6.5-7.5 ppm), Methoxy (B1213986) protons (~3.8 ppm), Ethoxy protons (quartet ~4.0 ppm, triplet ~1.4 ppm), Aliphatic protons in the side chain (variable) |

| ¹³C NMR | Aromatic carbons (110-160 ppm), Methoxy carbon (~55 ppm), Ethoxy carbons (~65 ppm, ~15 ppm), Aliphatic carbons in the side chain (variable) |

| IR | N-H stretch (~3300 cm⁻¹), C-H stretches (aromatic ~3100-3000 cm⁻¹, aliphatic ~3000-2850 cm⁻¹), C-O stretches (ether, ~1250-1000 cm⁻¹) |

This table provides an estimation of the expected spectroscopic data based on the chemical structure of the compound.

Future Research Directions and Translational Perspectives for R De Aminosulfonyl Tamsulosin Research

Development of Green Chemistry Approaches for Synthesis

The synthesis of pharmaceutical reference standards, including impurities like (R)-De(aminosulfonyl) Tamsulosin (B1681236), traditionally involves multi-step processes that may utilize hazardous solvents and reagents. google.com Future research should prioritize the development of "green" synthetic routes that align with the principles of sustainable chemistry.

Key areas for exploration include:

Solvent Replacement: Significant efforts are underway to replace hazardous solvents like N,N-dimethylformamide (DMF) with more environmentally benign alternatives. rsc.org Research could explore the use of green binary solvent mixtures, where the composition can be varied to optimize reaction conditions and minimize side-reactions. rsc.org

Catalysis: The use of efficient catalysts, such as platinum on carbon (Pt/C) in hydrogenation steps, is already a part of Tamsulosin-related synthesis. Future work could focus on developing more sustainable and reusable catalysts to improve efficiency and reduce waste.

Atom Economy: Synthetic strategies should be designed to maximize the incorporation of all materials used in the process into the final product, thus reducing waste. This involves choosing reactions and starting materials that are inherently more efficient.

Aqueous Synthesis: Exploring the use of water as a solvent is a primary goal in green chemistry. csic.es Developing aqueous solid-phase peptide synthesis (SPPS) methodologies, for instance, showcases a move toward greener processes that could potentially be adapted for small-molecule synthesis. csic.es The use of water-soluble carbodiimides as coupling reagents in such systems is a promising avenue. csic.es

By focusing on these areas, the synthesis of (R)-De(aminosulfonyl) Tamsulosin for research and reference purposes can become more sustainable, cost-effective, and environmentally friendly.

Advanced Analytical Techniques for Trace-Level Detection

The accurate detection and quantification of impurities at trace levels are mandated by regulatory authorities to ensure the purity and safety of pharmaceutical products. A variety of analytical methods have been developed for Tamsulosin and its related substances, with future research aimed at enhancing sensitivity, specificity, and efficiency. scispace.comresearchgate.net

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique. scispace.compsu.edu Reversed-phase (RP-HPLC) methods, often using C18 columns, are widely employed to separate Tamsulosin from its impurities. ijpsonline.comjapsonline.com The development of stability-indicating HPLC methods is particularly crucial, as they can resolve the drug from its degradation products, which may include this compound. psu.edu

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) offer superior sensitivity and specificity, making them ideal for identifying and quantifying trace-level impurities. ijpsonline.comsciepub.com One study successfully used an LC-MS/MS method to identify related substances in Tamsulosin hydrochloride capsules. ijpsonline.com In this study, this compound (designated as RS5) was identified by its [M+H]+ ion at m/z 330.12 and characteristic fragmentation patterns, differentiating it from the parent Tamsulosin molecule by the loss of the sulfonamide group. ijpsonline.com

Future research will likely focus on:

Ultra-High-Performance Liquid Chromatography (UHPLC): Offering faster analysis times and improved resolution compared to conventional HPLC.

Advanced Mass Spectrometry: Employing high-resolution mass spectrometry (HRMS) to provide more definitive structural elucidation of unknown impurities.

Hyphenated Techniques: Further integration of techniques like HPTLC with mass spectrometry to combine rapid screening with sensitive detection. scispace.com

| Analytical Technique | Details | Application for this compound | Reference(s) |

| RP-HPLC | Uses a non-polar stationary phase (e.g., C18 column) and a polar mobile phase. Detection is often done via UV at wavelengths like 225 nm or 240 nm. | Separation from Tamsulosin and other impurities; quantification in bulk drug and formulations. | ijpsonline.comjapsonline.com |

| LC-MS/MS | Combines the separation power of HPLC with the detection sensitivity and specificity of tandem mass spectrometry. | Identification and structural confirmation based on mass-to-charge ratio (m/z 330.12 for [M+H]+) and fragmentation patterns. | ijpsonline.com |

| HPTLC | A planar chromatographic technique offering high throughput and low solvent consumption. | A valuable tool for qualitative and quantitative analysis, suitable for stability studies. | scispace.com |

Integration of In Silico and In Vitro Data for Predictive Modeling

The integration of computational (in silico) and laboratory-based (in vitro) data provides a powerful, modern approach to pharmaceutical research and regulatory science. nih.govnih.gov This is particularly valuable for the assessment of impurities, where it can streamline risk evaluation and reduce the need for extensive animal testing. nih.gov

In silico models, such as Quantitative Structure-Activity Relationship (QSAR) tools, can predict the potential biological activity or toxicity of a compound based on its chemical structure. magtechjournal.com For this compound, future research could apply (Q)SAR analysis to predict potential liabilities, such as genotoxicity. magtechjournal.com For example, software like Derek and Sarah Nexus are used to predict the genotoxicity of Tamsulosin impurities, which helps in classifying them according to ICH M7 guidelines and setting appropriate limits. magtechjournal.com

The workflow for an integrated approach would be:

In Silico Prediction: Use computational models to generate hypotheses about the biological activity and potential toxicity of this compound based on its structure. nih.gov

In Vitro Confirmation: Design targeted in vitro experiments (e.g., mutagenicity assays like the Ames test, receptor binding studies) to test the in silico predictions. nih.govmagtechjournal.com

Predictive Modeling: Combine the data from both platforms to build more robust predictive models. nih.gov This can help establish a clear structure-activity relationship and provide a stronger basis for risk assessment.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for producing (R)-De(aminosulfonyl) Tamsulosin, and how do reaction conditions influence enantiomeric purity?

- Methodology : The synthesis involves chlorosulfonation, sulfonamide formation, racemate separation, and ethoxidation. Critical steps include the use of chiral resolution agents or asymmetric catalysis to isolate the (R)-enantiomer. For example, the racemate separation step requires HPLC with a Waters Symmetry Shield RP18 column (L1 phase) under validated conditions to ensure <0.1% optical isomer contamination . Reaction temperature, solvent polarity, and catalyst loading must be optimized to minimize racemization during synthesis .

Q. How is this compound characterized pharmacologically, and what experimental models validate its α-receptor selectivity?

- Methodology : In vitro binding assays using radiolabeled ligands (e.g., [³H]-prazosin) in isolated prostate or vascular smooth muscle tissues quantify α₁-adrenoceptor affinity. Competitive inhibition curves (IC₅₀ values) are generated, with selectivity for α₁A over α₁B subtypes confirmed via transfected cell lines expressing receptor isoforms. Dose-response studies in animal models (e.g., rat urethral pressure measurements) further validate functional selectivity .

Q. What analytical methods are recommended for quantifying this compound and its impurities?

- Methodology : Reverse-phase HPLC with UV detection (λ = 220–280 nm) is standard. A validated protocol uses a mobile phase of acetonitrile:phosphate buffer (pH 3.0) (45:55 v/v) at 1.0 mL/min, with a Symmetry Shield RP18 column (4.6 × 250 mm, 5 µm). System suitability requires resolution ≥2.0 between tamsulosin and propylparaben (internal standard). Quantitation limits for impurities (e.g., optical isomers) are ≤0.1% .

Advanced Research Questions

Q. How can researchers resolve contradictions in enantiomer quantification data when using HPLC versus chiral capillary electrophoresis (CE)?

- Methodology : Discrepancies often arise from matrix effects or column degradation. Cross-validate methods by spiking samples with known enantiomer ratios and comparing recovery rates. For HPLC, ensure column performance via periodic testing with USP reference standards . For CE, optimize buffer pH (8.5–9.5) and cyclodextrin concentration to enhance resolution. Statistical analysis (e.g., Bland-Altman plots) identifies systematic biases between techniques .

Q. What computational strategies predict the binding affinity of this compound to α₁A-adrenoceptor subtypes?

- Methodology : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (AMBER/CHARMM) model ligand-receptor interactions. Use crystal structures of α₁A (PDB ID: 6IG1) for docking. MM/GBSA calculations estimate binding free energy, while hydrogen bond occupancy and hydrophobic contact analysis over 100-ns MD trajectories validate stability. Compare results with in vitro IC₅₀ values to refine force field parameters .

Q. How should researchers design in vivo studies to assess the pharmacokinetic-pharmacodynamic (PK-PD) relationship of this compound?

- Methodology : Use a crossover design in male Sprague-Dawley rats (n ≥ 8/group). Administer escalating doses (0.1–10 mg/kg) orally and intravenously. Plasma samples are analyzed via LC-MS/MS for AUC, Cmax, and t½. Urethral pressure and blood pressure are monitored continuously. Non-compartmental modeling (WinNonlin) correlates exposure (AUC) with effect (Eₘₐₓ), while Hill equations model dose-response relationships .

Q. What statistical approaches are optimal for analyzing dose-dependent toxicity data in preclinical studies?

- Methodology : Apply a repeated-measures ANOVA for longitudinal data (e.g., body weight, organ toxicity markers). For non-linear responses (e.g., hepatotoxicity thresholds), use PROAST software for benchmark dose (BMD) modeling. Include covariates like age and sex in mixed-effects models. Survival analysis (Kaplan-Meier curves with log-rank tests) evaluates mortality differences across dose groups .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.